5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol
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Overview
Description
5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol is an organic compound characterized by its unique structure, which includes a nitromethyl group, a phenylmethoxy group, and three hydroxyl groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol typically involves multiple steps. One common method includes the nitration of a precursor compound, such as 2-phenylmethoxyoxane-3,4,5-triol, using fuming nitric acid and acetic anhydride . The reaction conditions must be carefully controlled to ensure the selective nitration of the methyl group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo biotransformation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A high nitrogen energetic compound with good oxygen balance.
3-Nitro-4-hydroxyisoxazoline: A compound used in the synthesis of nitroisoxazoles.
Uniqueness
5-(Nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEJVWPYHIIEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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